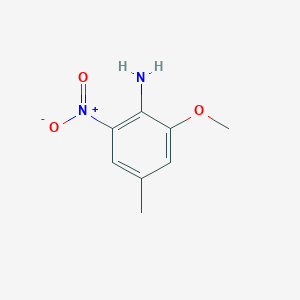

2-Methoxy-4-methyl-6-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-4-methyl-6-nitroaniline is an aromatic organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, characterized by the presence of methoxy, methyl, and nitro functional groups on the benzene ring

作用機序

Target of Action

The primary target of 2-Methoxy-4-methyl-6-nitroaniline is the CYP1A2 enzyme . This compound is an important inducer of CYP1A2 due to its small molecular size . The CYP1A2 enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.

Mode of Action

The interaction of this compound with its target, the CYP1A2 enzyme, results in the hydroxylation of the phenyl ring to form 6-hydroxy this compound . This metabolic transformation is a key step in the body’s process of detoxifying and eliminating the compound.

Biochemical Pathways

The metabolism of this compound involves the cytochrome P450 enzymatic pathway , specifically the CYP1A2 enzyme . The hydroxylation of the phenyl ring is a common reaction in this pathway, leading to more polar metabolites that can be more easily excreted from the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives . The compound’s interaction with its target enzyme and subsequent metabolic transformations enable it to serve this function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as harmful to aquatic life with long-lasting effects , suggesting that its presence in the environment could have significant ecological impacts. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and its interactions with the CYP1A2 enzyme.

生化学分析

Biochemical Properties

2-Methoxy-4-methyl-6-nitroaniline interacts with various enzymes, proteins, and other biomolecules. The metabolism of this compound occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA in Harlan Sprague Dawley rats and B6C3F (1)/N mice .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

準備方法

The synthesis of 2-Methoxy-4-methyl-6-nitroaniline typically involves a multi-step process. One common synthetic route includes:

Nitration: The introduction of a nitro group to the aromatic ring. This can be achieved by treating the precursor compound with a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

化学反応の分析

2-Methoxy-4-methyl-6-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.

Common reagents used in these reactions include nitric acid, sulfuric acid, methanol, methyl iodide, dimethyl sulfate, hydrogen gas, palladium catalyst, and potassium permanganate. Major products formed from these reactions include amines, nitroso derivatives, and various substituted aromatic compounds.

科学的研究の応用

Analytical Applications

Spectrophotometric Determination:

MNA is utilized as a reagent in spectrophotometric methods for the quantification of various substances. For instance, it has been reported to selectively induce cytochrome P450IA2 in rat liver, which can be leveraged in pharmacokinetic studies to evaluate drug metabolism .

Toxicological Studies

MNA has been the subject of extensive toxicological research due to its structural similarities with carcinogenic anilines. Key findings include:

- Hypersensitivity and Genotoxicity: Studies indicate that MNA can induce contact hypersensitivity and has potential genotoxic effects, as evidenced by increased mutant colonies in bacterial assays .

- Subacute Toxicity: Research involving rodent models has shown that exposure to MNA can lead to reproductive toxicity and decreased litter weights at high concentrations .

Industrial Applications

MNA serves as an intermediate in the synthesis of azo dyes used extensively in textiles and paints. Its ability to form stable azo compounds makes it valuable in dye manufacturing processes.

| Industry | Application |

|---|---|

| Textiles | Used in the production of azo dyes that impart color to fabrics. |

| Paints | Acts as a pigment precursor in various paint formulations . |

Case Study 1: Toxicological Evaluation

A study published in Toxicology evaluated the effects of MNA on B6C3F1/N mice over a 14-day period. The results highlighted significant genotoxic effects and potential risks associated with chronic exposure, particularly concerning liver damage and reproductive health outcomes .

Case Study 2: CYP Induction

Research conducted on male F344 rats demonstrated that MNA is a selective inducer of cytochrome P450IA2, providing insights into its role in drug metabolism and potential implications for human health .

類似化合物との比較

2-Methoxy-4-methyl-6-nitroaniline can be compared with other similar compounds, such as:

2-Methoxy-4-nitroaniline: Similar in structure but lacks the methyl group, which may affect its reactivity and applications.

4-Methoxy-2-nitroaniline: Similar but with different positions of the functional groups, leading to variations in chemical properties and uses.

4-Methyl-2-nitroaniline: Lacks the methoxy group, which may influence its optical and electronic properties.

The uniqueness of this compound lies in the specific combination and positions of its functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

生物活性

2-Methoxy-4-methyl-6-nitroaniline (MNA) is an organic compound that has garnered attention due to its diverse biological activities and potential toxicological effects. This article reviews the biological activity of MNA, focusing on its biochemical properties, toxicological studies, mutagenicity, and potential health impacts based on recent research findings.

Chemical Structure and Properties

MNA is a nitroaniline derivative characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to an aniline backbone. Its chemical formula is C8H10N2O3, and it exhibits properties typical of aromatic amines.

MNA interacts with various enzymes and proteins, influencing multiple biochemical pathways. It has been identified as an intermediate in the synthesis of azo dyes, which are widely used in textiles and paints. However, its structural similarity to carcinogenic anilines raises concerns regarding its safety and biological effects .

Toxicological Studies

Recent studies have evaluated the toxicological profile of MNA through various experimental setups:

- Subacute Toxicity : In a study involving B6C3F1/N mice, MNA was administered at varying concentrations (0 to 10,000 ppm) over 14 days. Results indicated significant alterations in body weight and organ weights:

- Reproductive Toxicity : Timed-mated female Harlan Sprague Dawley rats exposed to MNA showed decreased mean litter weights at 5,000 ppm starting from postnatal day one. This suggests potential reproductive toxicity associated with MNA exposure .

- Histopathological Findings : Minimal elevations in hemosiderin pigmentation were observed in the liver and spleen across both sexes of mice at higher doses, indicating possible erythrocyte damage .

Mutagenicity Studies

MNA has been shown to possess mutagenic properties. In bacterial assays using Salmonella typhimurium strains TA100 and TA98, MNA induced significant increases in mutant colonies with metabolic activation. This mutagenicity correlates with the presence of nitro groups in specific positions on the aniline structure .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of MNA:

- Hypersensitivity Reactions : Human exposure to MNA can lead to contact hypersensitivity. A study demonstrated that topical application of MNA resulted in increased lymph node cell proliferation in mice but did not achieve significant ear swelling indicative of sensitization .

- Cardiotoxicity : Exposure to MNA has been linked to myocardial necrosis in rats, highlighting its potential cardiotoxic effects. This raises concerns for occupational exposure among workers handling dyes containing MNA .

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

2-methoxy-4-methyl-6-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)8(9)7(4-5)13-2/h3-4H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARYQAUFSIJPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。